2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions. One efficient method involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This reaction leads to the formation of two carbon–carbon bonds and one carbon–nitrogen bond in a single synthetic step.
Industrial Production Methods: Industrial production methods for this compound often utilize environmentally friendly and cost-effective catalysts. For example, dicationic molten salts based on tropine have been used as active catalysts for the synthesis of pyrido[2,3-d]pyrimidine derivatives . These methods are advantageous due to their high yields, short reaction times, and the ability to recover and reuse the catalyst.
Chemical Reactions Analysis
Types of Reactions: 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Substitution: Electrophilic substitution reactions primarily occur at position 8 of the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. For instance, the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, while electrophilic substitution occurs mainly at position 8 .
Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit diverse biological activities.
Scientific Research Applications
2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Comparison with Similar Compounds
- 2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 2,9-Dimethyl-6,7,8,9-tetrahydro-pyrido[1,2-a]pyrimidin-4-one
- 2,3-Dimethylpyrido[1,2-a]pyrimidin-4-one
Uniqueness: 2,9-Dihydroxypyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2,9-dihydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H6N2O3/c11-5-2-1-3-10-7(13)4-6(12)9-8(5)10/h1-4,11-12H |
InChI Key |
ATUWXBQECYMBQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=O)C=C(N=C2C(=C1)O)O |
Origin of Product |
United States |
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